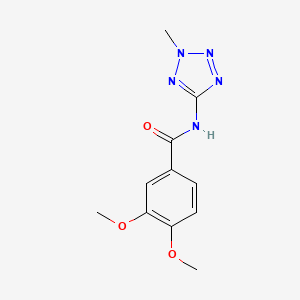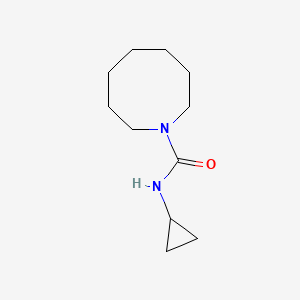
N-cyclopropylazocane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropylazocane-1-carboxamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in the field of dentistry due to its potential in preventing and treating dental caries. CPP-ACP is a combination of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP), which has been shown to enhance remineralization and reduce demineralization of tooth enamel.
Wirkmechanismus
The mechanism of action of N-cyclopropylazocane-1-carboxamide involves the formation of a stable complex between CPP and ACP, which can bind to tooth enamel and provide a source of calcium and phosphate ions for remineralization. CPP also has the ability to bind to oral bacteria, preventing their attachment to tooth surfaces and reducing their ability to produce acid. Additionally, N-cyclopropylazocane-1-carboxamide can promote the formation of a protective layer on tooth surfaces, which can further prevent demineralization and promote remineralization.
Biochemical and Physiological Effects:
N-cyclopropylazocane-1-carboxamide has been shown to have a number of biochemical and physiological effects in the oral cavity. These include the promotion of remineralization and the inhibition of demineralization, as well as the reduction of bacterial attachment and acid production. Additionally, N-cyclopropylazocane-1-carboxamide has been shown to have a positive effect on the mechanical properties of enamel, increasing its resistance to wear and erosion.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclopropylazocane-1-carboxamide in lab experiments is its ability to promote remineralization and inhibit demineralization of tooth enamel, making it a valuable tool for studying dental caries. Additionally, N-cyclopropylazocane-1-carboxamide is relatively easy to synthesize and can be readily incorporated into experimental protocols. However, one limitation of N-cyclopropylazocane-1-carboxamide is its potential for variability in composition and stability, which can affect its efficacy in experiments.
Zukünftige Richtungen
There are several future directions for research on N-cyclopropylazocane-1-carboxamide. One area of interest is the optimization of the N-cyclopropylazocane-1-carboxamide complex, including the development of new synthesis methods and the investigation of alternative sources of CPP and ACP. Additionally, further studies are needed to elucidate the mechanisms of action of N-cyclopropylazocane-1-carboxamide and its potential for use in other oral health applications, such as the treatment of periodontal disease. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of N-cyclopropylazocane-1-carboxamide in human subjects, particularly in the context of long-term use.
Synthesemethoden
N-cyclopropylazocane-1-carboxamide is synthesized by combining CPP and ACP in a specific ratio. CPP is derived from casein, a protein found in milk, and is composed of a sequence of amino acids that can bind to calcium ions. ACP is a non-crystalline form of calcium phosphate that can be stabilized in solution by the addition of certain ions. The synthesis of N-cyclopropylazocane-1-carboxamide involves the addition of calcium and phosphate ions to a solution containing CPP, resulting in the formation of a stable complex.
Wissenschaftliche Forschungsanwendungen
N-cyclopropylazocane-1-carboxamide has been extensively studied for its potential in preventing and treating dental caries. In vitro studies have shown that N-cyclopropylazocane-1-carboxamide can enhance remineralization of enamel and inhibit the progression of caries. In vivo studies have also demonstrated the efficacy of N-cyclopropylazocane-1-carboxamide in reducing the incidence and severity of caries in both animal and human subjects. Furthermore, N-cyclopropylazocane-1-carboxamide has been investigated for its potential in treating dentin hypersensitivity, as well as its antimicrobial properties against oral pathogens.
Eigenschaften
IUPAC Name |
N-cyclopropylazocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11(12-10-6-7-10)13-8-4-2-1-3-5-9-13/h10H,1-9H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJBUGMSLPXNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropylazocane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B7460731.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B7460739.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methoxyphenyl]-3-chlorobenzamide](/img/structure/B7460743.png)
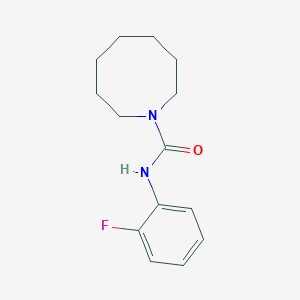
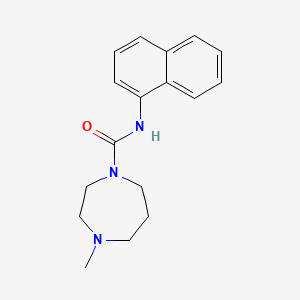
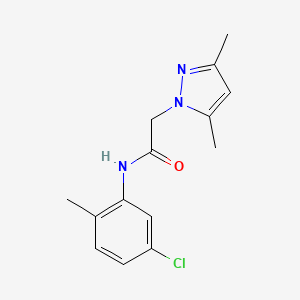

![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)
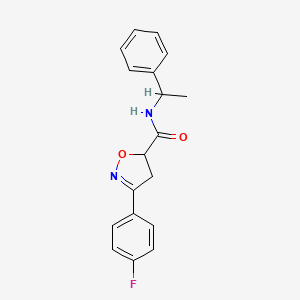
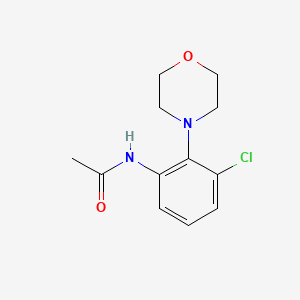
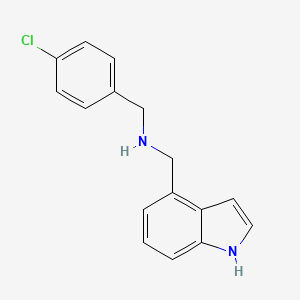
![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)
